molecular formula C20H35NO4 B3079589 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide CAS No. 1071479-82-7

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide

Cat. No.: B3079589
CAS No.: 1071479-82-7
M. Wt: 353.5 g/mol
InChI Key: YZBAMTUXUHIYCQ-UHFFFAOYSA-N
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Description

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide (CAS: 1071479-82-7) is a synthetic amide derivative with a molecular formula of C₁₆H₂₇NO₄ and a molecular weight of 297.4 g/mol. Structurally, it features a 16-carbon acyl chain with a ketone group at the third position and an amide linkage to a 2-oxotetrahydrofuran-3-yl moiety .

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAMTUXUHIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071479-82-7
Record name N-(3-Oxohexadecanoyl)-DL-homoserine lactone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an oxidizing agent under controlled conditions.

    Attachment of the Hexadecanamide Chain: The next step involves the attachment of the hexadecanamide chain to the tetrahydrofuran ring. This is typically done through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Oxidation: The final step involves the introduction of the oxo group at position 3. This can be achieved through selective oxidation using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and cell proliferation. By binding to PPARδ, the compound modulates the expression of target genes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Homologs

The compound shares structural homology with several amides and lactone derivatives. Key analogs include:

Compound Name Molecular Formula Chain Length Substituents/Modifications Biological Relevance Source (Evidence ID)
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide C₁₆H₂₇NO₄ C16 3-oxo, tetrahydrofuran-2-one linkage Vascular health, inflammation modulation
3-Oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide C₁₀H₁₇NO₄ C10 Shorter acyl chain, stereospecific (S)-configuration Bacterial quorum sensing (homoserine lactone analog)
3-Oxo-C12-HSL C₁₂H₂₁NO₄ C12 Homoserine lactone (HSL) core Pseudomonas aeruginosa signaling
(S,Z)-2-(Aminomethylene)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide C₁₃H₂₁N₃O₄ C8 Aminomethylene group, pyrazine substitution PDE5 inhibition, blood pressure modulation

Key Observations :

  • Chain Length : The acyl chain length (C8–C16) influences solubility, membrane permeability, and receptor binding. Longer chains (e.g., C16) may enhance lipophilicity, favoring interactions with lipid-rich environments like cell membranes .
  • Stereochemistry : The (S)-configuration in 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide is critical for bacterial quorum sensing, as it mimics natural HSLs .
  • Functional Groups : Addition of pyrazine (in compound 3x, ) introduces hydrogen-bonding capacity, enhancing PDE5 inhibitory activity (100% inhibition at 10 μM) .
Vascular and Metabolic Roles
  • Hexadecanamide Derivatives : Elevated hexadecanamide levels correlate with hypertension in humans, though murine models show contradictory trends (decreased levels in hypertensive mice) . This discrepancy highlights species-specific metabolic pathways or measurement methodologies.
  • Omega-3/6 Fatty Acid Analogs : Structurally related fatty acids (e.g., oleamide) regulate endothelial function and vascular contraction, suggesting that 3-oxo-hexadecanamide may share similar anti-inflammatory or vasomodulatory properties .
Enzyme Inhibition and Therapeutic Potential
  • Quorum Sensing Analogs : Shorter-chain homologs (C10–C12) like 3-oxo-C12-HSL are autoinducers in bacterial communication, with implications for antibiotic development .

Biological Activity

3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide is a compound of increasing interest within the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a hexadecanamide chain and a tetrahydrofuran moiety, contributing to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the context of inflammation and pain management.

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H35_{35}N1_{1}O2_{2}
  • Molecular Weight : 303.48 g/mol
  • CAS Number : 1071479-82-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. It has been shown to inhibit certain enzymes that are crucial in the metabolism of fatty acid ethanolamides, which are bioactive lipids implicated in pain and inflammation pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). For instance, a study reported an IC50_{50} value of approximately 115 nM for related compounds, indicating a strong potential for modulating endocannabinoid levels and reducing inflammation .

Case Studies

  • Anti-inflammatory Effects :
    • A study conducted on carrageenan-induced paw edema in rats showed that administration of this compound significantly reduced swelling compared to control groups. This suggests its potential application as an anti-inflammatory agent in pain management .
  • Neuroprotective Properties :
    • Another research highlighted the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that it could reduce oxidative stress markers and promote neuronal survival under inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightIC50_{50} (nM)Biological Activity
This compound303.48 g/mol115Inhibitor of FAAH
(S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropanamide271.36 g/mol420Inhibitor of NAAA
N-acyl homoserine lactonesVariesVariesQuorum sensing modulation

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide with high (Z)-selectivity?

  • Methodological Answer : A metal-free, green chemistry approach exploiting intramolecular hydrogen bonding has been validated for analogous amide-substituted β-aminoenones. This method achieves >93% yield and >98% HPLC purity by stabilizing the Z-isomer during synthesis. Key steps include solvent selection (e.g., ethanol or DMSO), precise temperature control (room temperature to 120°C), and characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm stereochemistry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal analytical techniques are critical:

  • NMR : 1H^1H NMR (400 MHz) resolves peaks for the tetrahydrofuran ring (δ 4.24–4.57 ppm) and hexadecanamide chain (δ 0.87–2.74 ppm). 13C^{13}C NMR confirms carbonyl groups (δ 169–198 ppm) .
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 210–254 nm .
  • IR Spectroscopy : Peaks at ~1770 cm1^{-1} (lactone C=O) and ~1620 cm1^{-1} (amide C=O) validate functional groups .

Q. What are the solubility and formulation guidelines for biological assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., ~50 µg/mL in PBS). For in vitro studies, prepare stock solutions in DMSO or ethanol (20–22 mg/mL), then dilute in PBS to ≤0.1% organic solvent. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation .

Advanced Research Questions

Q. How does this compound modulate bacterial quorum sensing pathways?

  • Methodological Answer : Structural analogs (e.g., 3-oxo-dodecanamide derivatives) inhibit lasI and rhlI quorum sensing reporters, reducing pyocyanin, elastase, and biofilm formation in Pseudomonas aeruginosa. To study this:

  • Reporter Assays : Use plasmid-based GFP reporters under lasI/rhlI promoters .
  • Biofilm Quantification : Employ crystal violet staining or confocal microscopy post-treatment .
  • Dose-Response : Test 10–100 µM concentrations to establish IC50_{50} values .

Q. How can conflicting data on the compound’s bioactivity be resolved?

  • Methodological Answer : Contradictions may arise from batch-specific purity or solvent effects. Mitigate by:

  • Batch Validation : Use HPLC and mass spectrometry to confirm purity (>95%) and molecular weight (theoretical: ~395.5 g/mol) .
  • Solvent Controls : Include vehicle-only controls (e.g., DMSO) to isolate compound effects .
  • Orthogonal Assays : Cross-validate findings with enzymatic assays (e.g., elastase activity kits) and genetic knockouts .

Q. What are the drug-likeness challenges for this compound in pharmacokinetic studies?

  • Methodological Answer : Hexadecanamide derivatives often exhibit poor drug-likeness due to:

  • Lipophilicity : High miLogP (>5) limits aqueous solubility. Use in silico tools (e.g., SwissADME) to predict LogP and optimize via chain-length modification .
  • Rotatable Bonds : Excessive flexibility (e.g., >10 bonds) reduces membrane permeability. Introduce rigid groups (e.g., aromatic rings) without disrupting amide hydrogen bonding .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to quorum sensing receptors (e.g., LasR) using immobilized protein and compound concentrations from 1 nM–10 µM .
  • Molecular Dynamics (MD) Simulations : Model interactions between the tetrahydrofuran ring and receptor active sites to identify critical hydrogen bonds .

Methodological Notes

  • Synthesis : Prioritize green chemistry protocols to minimize metal catalysts .
  • Biological Assays : Include positive controls (e.g., C4-AHL for quorum sensing) and validate with genetic mutants .
  • Data Reproducibility : Standardize solvent batches and storage conditions (-20°C in desiccated vials) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide

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